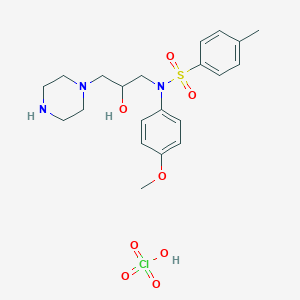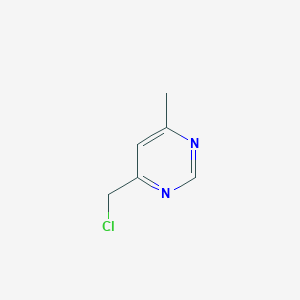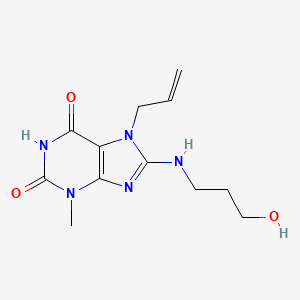
calcium;diacetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium diacetate hydrate, also known as calcium acetate hydrate, is a calcium salt of acetic acid. It is commonly used in various applications, including as a food additive, a binder for phosphorus in medical treatments, and in industrial processes. The compound is hygroscopic in its anhydrous form and typically exists as a monohydrate in its common form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium diacetate hydrate can be synthesized by reacting calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows:
From calcium carbonate: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ]
From calcium hydroxide: [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods
Industrial production of calcium diacetate hydrate typically involves the same reactions but on a larger scale. The reactants are mixed in large reactors, and the resulting solution is then evaporated to obtain the solid calcium diacetate hydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium diacetate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form calcium carbonate and acetone. [ \text{Ca}(\text{CH}_3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Reaction with acids: It reacts with stronger acids to form acetic acid and the corresponding calcium salt of the stronger acid. [ \text{Ca}(\text{CH}_3\text{COO})_2 + 2\text{HCl} \rightarrow 2\text{CH}_3\text{COOH} + \text{CaCl}_2 ]
Common Reagents and Conditions
Common reagents used in reactions with calcium diacetate hydrate include strong acids like hydrochloric acid and sulfuric acid. The reactions typically occur at room temperature or under mild heating conditions .
Major Products
The major products formed from these reactions include calcium carbonate, acetone, acetic acid, and the corresponding calcium salts of the reacting acids .
Wissenschaftliche Forschungsanwendungen
Calcium diacetate hydrate has a wide range of scientific research applications:
Wirkmechanismus
Calcium diacetate hydrate works by binding with phosphate in the food consumed, preventing its absorption into the bloodstream. This mechanism is particularly useful in patients with kidney disease, where it helps to lower blood phosphate levels by forming insoluble calcium phosphate, which is then excreted in the feces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium acetate:
Magnesium acetate: Another acetate salt used for similar purposes but with magnesium as the central ion.
Uniqueness
Calcium diacetate hydrate is unique in its high solubility at neutral pH, making it highly effective as a phosphate binder. Its ability to form stable complexes with various ions also makes it versatile in different scientific and industrial applications .
Eigenschaften
CAS-Nummer |
114460-21-8; 5743-26-0 |
|---|---|
Molekularformel |
C4H8CaO5 |
Molekulargewicht |
176.181 |
IUPAC-Name |
calcium;diacetate;hydrate |
InChI |
InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
XQKKWWCELHKGKB-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Ca+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridine](/img/structure/B2664962.png)
![9-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![1-(2-Ethoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2664970.png)
![N-{3-[1-(4-fluorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2664971.png)

![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)


![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2664978.png)

